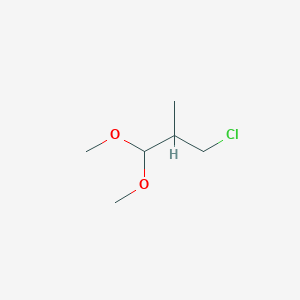

3-Chloro-1,1-dimethoxy-2-methylpropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-1,1-dimethoxy-2-methylpropane is an organic compound with the molecular formula C6H13ClO2 and a molecular weight of 152.62 g/mol . It is a chlorinated derivative of dimethoxypropane and is used in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,1-dimethoxy-2-methylpropane typically involves the chlorination of 1,1-dimethoxy-2-methylpropane. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions . The reaction is usually performed at a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a reactor where 1,1-dimethoxy-2-methylpropane is continuously fed, and the chlorinating agent is added in a controlled manner. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-1,1-dimethoxy-2-methylpropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Formation of 1,1-dimethoxy-2-methylpropanol or 1,1-dimethoxy-2-methylpropylamine.

Oxidation Reactions: Formation of 1,1-dimethoxy-2-methylpropanone.

Reduction Reactions: Formation of 1,1-dimethoxy-2-methylpropane.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Chloro-1,1-dimethoxy-2-methylpropane serves as a versatile intermediate in organic synthesis. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable for constructing complex organic molecules.

Key Reactions:

- Nucleophilic Substitution : The chlorine atom in this compound can be replaced by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Grignard Reactions : This compound can be utilized to generate Grignard reagents, which are crucial for forming carbon-carbon bonds in organic synthesis.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored as a potential building block for drug development. Its unique chemical properties allow it to act as a precursor for synthesizing various bioactive compounds.

Case Studies:

- Antidepressants and Anxiolytics : Research indicates that derivatives of this compound may exhibit pharmacological activity similar to established antidepressants and anxiolytics.

- Anticancer Agents : Studies have shown that chlorinated compounds can enhance the efficacy of certain anticancer drugs by improving their solubility and bioavailability.

Material Science

The compound is also investigated for its applications in material science, particularly in the development of polymers and coatings.

Applications:

- Polymerization : this compound can be used as a monomer or co-monomer in the production of specialty polymers with tailored properties.

- Surface Coatings : Its chemical stability and resistance to degradation make it suitable for formulating protective coatings that require durability and chemical resistance.

Mecanismo De Acción

The mechanism of action of 3-Chloro-1,1-dimethoxy-2-methylpropane involves its reactivity with nucleophiles and electrophiles. The chlorine atom acts as a leaving group, allowing the compound to undergo substitution reactions. The compound can also participate in oxidation and reduction reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-2-methyl-1-propene: A similar compound with a different substitution pattern, used in similar chemical reactions.

3-Chloro-2,2-dimethyl-1-propanol: Another chlorinated derivative with different functional groups, used in organic synthesis.

Uniqueness

3-Chloro-1,1-dimethoxy-2-methylpropane is unique due to its specific substitution pattern and reactivity. The presence of two methoxy groups and a chlorine atom allows it to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Actividad Biológica

3-Chloro-1,1-dimethoxy-2-methylpropane, a chlorinated ether compound, has garnered attention in various fields of chemical research due to its potential biological activities. Despite limited direct studies on its biological effects, structural analogs and related compounds provide insights into its possible interactions and activities within biological systems.

- Chemical Formula : C5H11ClO2

- Molecular Weight : 136.60 g/mol

- CAS Number : 1081778-33-7

Biological Activity Overview

While specific biological activity data for this compound is sparse, compounds with similar structures often exhibit a range of biological effects, including antimicrobial and cytotoxic properties. The presence of chlorine and methoxy groups suggests potential interactions with biological membranes and enzymes.

Table 1: Comparison of Biological Activities of Related Compounds

Case Studies and Research Findings

Research on structurally similar compounds provides a context for understanding the potential biological activities of this compound.

Case Study 1: Toxicological Assessment of Chlorinated Ethers

A study conducted on chlorinated ethers highlighted their toxicological profiles, revealing that compounds like 3-chloro-2-methylpropene exhibited significant mutagenic properties in mammalian cells. This raises concerns about the safety and potential carcinogenicity of similar chlorinated compounds, including this compound .

Case Study 2: Antimicrobial Properties

Research focusing on the antimicrobial properties of chlorinated compounds indicates that many exhibit varying degrees of efficacy against bacterial strains. For instance, chlorinated ethers have shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria . Although specific studies on this compound are lacking, its structural similarities to these compounds suggest it may possess comparable antimicrobial activities.

The biological activity of chlorinated compounds is often attributed to their ability to interact with cellular components:

- Membrane Disruption : Chlorinated ethers can integrate into lipid bilayers, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : The presence of chlorine may facilitate interactions with enzyme active sites, leading to inhibition or alteration of metabolic pathways.

Propiedades

IUPAC Name |

3-chloro-1,1-dimethoxy-2-methylpropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2/c1-5(4-7)6(8-2)9-3/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUUOZXGWUTXLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)C(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.